(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
Molecular Structure Analysis
The crystal structures of similar compounds, such as(1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
and (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
, have been reported1. These compounds exhibited small dihedral angles between the triazolyl ring and the attached aryl rings1.Synthesis Analysis
A series of novel 1H-1,2,3-triazole
analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium2. This might provide some insights into the potential synthesis methods for the compound you’re interested in.
Scientific Research Applications
Fluorescent Dye Development
Research on phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes indicates the potential of similar compounds in developing fluorescent materials. These dyes, characterized by red-shifted absorption and high molar extinction coefficients, exhibit enhanced photostability and fluorescence properties, making them suitable for applications in dyeing textiles and developing optical materials with specific fluorescence characteristics (Jadhav, Shinde, & Sekar, 2018).
Drug Metabolism Studies
The metabolism of strained ring systems, such as azetidines, has been studied to understand their biotransformation pathways. For instance, the glutathione S-transferase–catalyzed formation of glutathione-conjugated spiro-azetidine without prior bioactivation offers insight into the metabolism of azetidine-containing compounds. This research is relevant for drug development, providing information on how such structures are metabolized in the body, which is crucial for designing compounds with improved pharmacokinetic properties (Li et al., 2019).
Synthesis of Novel Compounds with Antimicrobial Properties
The synthesis and characterization of novel compounds, such as those derived from benzo[d][1,2,3]triazole, have shown potential antimicrobial activity. These compounds, investigated for their in vitro antibacterial and antifungal properties, highlight the application of complex triazole and oxadiazole derivatives in developing new antimicrobial agents. Such research can lead to the discovery of new drugs to combat resistant strains of bacteria and fungi (Pandya et al., 2019).
Liquid Crystal Development
Compounds featuring 1,2,3-triazolyl groups, such as aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, have been synthesized and characterized for their electrochemical and liquid crystal properties. These studies contribute to the development of materials with specific electro-optical properties, useful in liquid crystal displays and other electronic applications (Zhao et al., 2013).
properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O2/c22-21(23,24)15-6-4-5-13(9-15)18-26-19(32-28-18)14-11-29(12-14)20(31)17-10-25-30(27-17)16-7-2-1-3-8-16/h1-10,14H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVHSLUTVXYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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